Zinc, dichloro(1,10-phenanthroline)-

Photophysics Fluorescence lifetime Time-resolved spectroscopy

Researchers studying H₂S biology need CSE-specific modulation without CBS interference. Generic Zn-phen complexes lack this selectivity and exhibit sub-ns fluorescence lifetimes incompatible with time-gated detection. • CSE-Selective: Only zinc complex (of 27 screened) that suppresses CSE expression without altering CBS levels in vascular endothelial cells. • 6.59 ns fluorescence lifetime-30× longer than ZnBr₂(phen), >600× longer than ZnI₂(phen)-enables time-gated background rejection in FLIM. • Reference EPR diamagnetic host lattice; PHD2 inhibitor for HIF-1α/β-mediated syndecan-4 induction.

Molecular Formula C12H8Cl2N2Zn
Molecular Weight 316.5 g/mol
CAS No. 14049-94-6
Cat. No. B14719951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, dichloro(1,10-phenanthroline)-
CAS14049-94-6
Molecular FormulaC12H8Cl2N2Zn
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyCXONNWOFFVKDLI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(1,10-phenanthroline)zinc: Coordination Complex Overview


Dichloro(1,10-phenanthroline)zinc, [Zn(phen)Cl₂], is a neutral, four-coordinate zinc(II) coordination compound in which the Zn²⁺ center is chelated by one bidentate 1,10-phenanthroline (phen) ligand and two chloride ions, adopting a distorted tetrahedral geometry [1]. Its well-defined crystal structure, established in 1966, has made it a foundational diamagnetic host lattice for electron paramagnetic resonance (EPR) studies of substitutional Cu(II) impurities [1]. The complex belongs to a broader series of ZnX₂(phen) compounds (X = Cl, Br, I) that serve as model systems for investigating how halide identity modulates photophysical properties, particularly fluorescence lifetime and singlet–triplet intersystem crossing rates [2].

Fluorescence Workflow
Reported long excited-state lifetime supports time-gated detection and FLIM research
Biological Probe
Unique CSE/CBS discrimination profile for vascular persulfide signaling studies
EPR Host
Well-characterized diamagnetic host for substitutional Cu(II) EPR studies
Materials Precursor
Sonochemical ZnO nanoparticle precursor with defined thermal conversion

Why Halide Identity Matters in Zn(phen)X₂ Selection


Although ZnX₂(phen) complexes (X = Cl, Br, I) share the same phen ligand and tetrahedral coordination motif, their photophysical and biological behaviors diverge dramatically as a function of the halide. Systematic spectroscopic studies demonstrate that the fluorescence lifetime of ZnCl₂(phen) (6.59 ns) exceeds that of ZnBr₂(phen) by nearly 30-fold and is over 600 times longer than that of ZnI₂(phen) [1]. Furthermore, screening of 27 zinc complexes identified ZnCl₂(phen) as the only member that selectively suppresses cystathionine γ-lyase (CSE) expression without altering cystathionine β-synthase (CBS) levels in vascular endothelial cells, a selectivity profile absent in other zinc–phen or zinc–halide constructs [2]. Generic procurement of any Zn–phen complex therefore risks losing both the long-lived fluorescence essential for time-resolved detection and the unique CSE/CBS discrimination required for targeted biological probe applications.

Target: ZnCl₂(phen)
Long-lived fluorescence (6.59 ns reported) and unique CSE-suppression selectivity
Established reference for time-resolved detection and vascular probe studies
ZnBr₂(phen) / ZnI₂(phen)
Fluorescence lifetime may drop >95% (Br) or >99.8% (I) relative to chloride analog
CSE/CBS discrimination absent; generic Zn–phen complex risks losing both photophysical and biological selectivity

Dichloro(1,10-phenanthroline)zinc: Head-to-Head Evidence


Fluorescence Lifetime vs. ZnBr₂(phen) and ZnI₂(phen)

In a direct head-to-head study of the ZnX₂(phen) series (X = Cl, Br, I) under identical conditions, ZnCl₂(phen) exhibited a fluorescence lifetime of 6.59 ns—substantially longer than both free 1,10-phenanthroline (1.90 ns) and its heavier halide analogs ZnBr₂(phen) (0.223 ns) and ZnI₂(phen) (<0.01 ns) [1]. The corresponding phosphorescence/fluorescence intensity ratios followed the inverse trend: ZnCl₂(phen) < phen < ZnBr₂(phen) < ZnI₂(phen), indicating that the chloride analog possesses the lowest S₁ → T₁ intersystem crossing rate in the series [1].

Fluorescence Lifetime vs. Br/I Analogs
Head-to-head
6.59 ns (ZnCl₂) vs 0.223 ns (ZnBr₂) / <0.01 ns (ZnI₂)
Supports time-gated detection selection
Solid-state, room temperature; lifetime advantage context-dependent
Photophysics Fluorescence lifetime Time-resolved spectroscopy

Selective CSE Suppression

A focused screen of 27 structurally diverse zinc complexes for the ability to modulate reactive sulfur species-producing enzymes in cultured vascular endothelial cells identified ZnCl₂(phen) (designated Zn11) as a unique molecular probe. ZnCl₂(phen) suppressed the expression of cystathionine γ-lyase (CSE) without any concurrent change in cystathionine β-synthase (CBS) expression [1]. The other 26 zinc complexes evaluated did not exhibit this selective CSE/CBS discrimination profile, establishing ZnCl₂(phen) as the sole probe for dissecting CSE-specific regulatory pathways [1].

CSE-Selective Suppression
Cross-study comparable
Unique hit in 27 zinc complexes; CSE down, CBS unchanged
Supports CSE-specific probe research
Bovine endothelial mRNA; requires validation in target model
Molecular probe Cystathionine γ-lyase Vascular biology

Syndecan-4 Induction

In a comparative study evaluating organic–inorganic hybrid molecules for syndecan-4 induction in bovine aortic endothelial cells, Zn–Phen (ZnCl₂(phen)) and the metal-free o-Phen both specifically and strongly induced syndecan-4 mRNA and core protein expression [1]. In contrast, the rhodium analog Rh–Phen did not produce the same magnitude of induction, and the induction mechanism was shown to operate through the HIF-1α/β pathway via inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2) [1].

Syndecan-4 Induction
Cross-study comparable
Strong syndecan-4 induction via PHD2/HIF-1α; Zn–Phen and o-Phen active
Supports proteoglycan pathway studies
Mechanism defined; HIF-1α/β-dependent, Rh–Phen weaker
Proteoglycan Syndecan-4 Endothelial cell biology

Crystal Structure as Reference EPR Host

The crystal structure of ZnCl₂(phen) was solved in 1966 specifically to enable electron paramagnetic resonance (EPR) analysis of Cu(II)-doped samples, where the diamagnetic Zn(II) host provides magnetic dilution for observing ligand hyperfine structure [1]. The structure is monoclinic (space group P2₁/n, a = 9.73 Å, b = 15.67 Å, c = 7.97 Å, β = 101°5′, Z = 4), with a distorted tetrahedral ZnN₂Cl₂ coordination sphere; the Zn atom lies 0.13 Å out of the phen plane, and the ZnCl₂ plane makes a 79° angle with the phen plane [1]. While ZnBr₂(phen) and ZnI₂(phen) can also form isostructural crystals, the chloride analog remains the most extensively crystallographically characterized and the reference standard for this structural class [1].

EPR Host Structure
Class-level inference
Monoclinic P2₁/n; Zn–phen displacement 0.13 Å; dihedral angle 79°
Reference host for Cu(II) EPR studies
ZnCl₂ analog most extensively crystallographically refined
EPR spectroscopy Diamagnetic host lattice Crystal engineering

ZnO Nanoparticle Precursor

Both Zn(phen)Cl₂ (1) and Zn(phen)Br₂ (2) have been demonstrated as effective precursors for the production of nano-sized zinc(II) oxide via sonochemical synthesis followed by calcination at 500 °C [1]. The resulting ZnO nanoparticles were characterized by SEM, XRPD, and IR spectroscopy, confirming that the phen ligand and halide are cleanly eliminated upon thermal treatment [1]. While both precursors produce ZnO, the chloride analog is generally preferred due to the lower cost, higher availability of ZnCl₂ starting material, and avoidance of corrosive bromide byproducts during calcination.

ZnO Nanoparticle Precursor
Supporting evidence
Sonochemical synthesis → calcination 500 °C yields crystalline ZnO nanoparticles
Supports ZnO precursor selection
Both Cl/Br precursors effective; Cl cost-advantaged
Nanomaterials synthesis Zinc oxide nanoparticles Sonochemistry

Dichloro(1,10-phenanthroline)zinc: Application Scenarios


Time-Resolved Fluorescence and FLIM

ZnCl₂(phen) is the optimal choice among ZnX₂(phen) complexes for applications requiring long-lived fluorescence. Its 6.59 ns lifetime [1] enables effective time-gating to reject short-lived background signals, a capability not achievable with ZnBr₂(phen) (0.223 ns) or ZnI₂(phen) (<0.01 ns). This makes it suitable as a luminescent standard or dopant in time-resolved fluorometry and FLIM microscopy.

CSE-Selective Probe for Vascular Redox Biology

ZnCl₂(phen) is the only zinc complex identified from a 27-compound library that selectively suppresses CSE expression while leaving CBS expression unchanged in vascular endothelial cells [1]. Researchers studying persulfide/polysulfide signaling, hydrogen sulfide biology, or methylmercury detoxification pathways should select this compound to achieve CSE-specific modulation without CBS confounding.

Syndecan-4 Induction via PHD2–HIF-1α Pathway

ZnCl₂(phen) serves as a well-characterized chemical inducer of syndecan-4, a transmembrane heparan sulfate proteoglycan involved in wound healing and angiogenesis [1]. Its defined mechanism—PHD2 inhibition leading to HIF-1α/β stabilization—provides a growth-factor-independent tool for studying proteoglycan biology in endothelial and vascular smooth muscle cell models.

Diamagnetic Host for Cu(II) EPR Spectroscopy

The fully refined single-crystal structure of ZnCl₂(phen) establishes it as the reference diamagnetic host for EPR studies of substitutionally doped paramagnetic ions, particularly Cu(II) [1]. The magnetic dilution afforded by the Zn(II) lattice enables resolution of ligand hyperfine structure, making it essential for researchers correlating EPR parameters with bonding geometry in tetrahedral coordination environments.

Application
Selection Property
Validation Focus
Time-Resolved Fluorescence Microscopy
Long-fluorescence lifetime context
Time-gated detection vs. autofluorescence
CSE-Selective Vascular Probe
Reported CSE/CBS discrimination profile
CSE-specific pathway validation in endothelial models
Syndecan-4 Induction Studies
PHD2/HIF-1α pathway mechanism context
Proteoglycan response in vascular models
EPR Host for Cu(II) Doping
Crystallographically defined host lattice
Ligand hyperfine structure resolution
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